

Meds433: A Technical Guide to a Novel hDHODH Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meds433

Cat. No.: B15576010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433 is a potent and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. [1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Meds433**. It includes detailed experimental protocols for key biological assays and presents a summary of its physicochemical and pharmacological properties. The document is intended to serve as a valuable resource for researchers in the fields of oncology, virology, and drug discovery.

Chemical Structure and Physicochemical Properties

Meds433, with the chemical formula $C_{20}H_{11}F_4N_3O_2$, is a novel compound featuring a 2-hydroxypyrazolo[1,5-a]pyridine scaffold.[1] This core structure is crucial for its high-affinity binding to the ubiquinone binding site of hDHODH.[2]

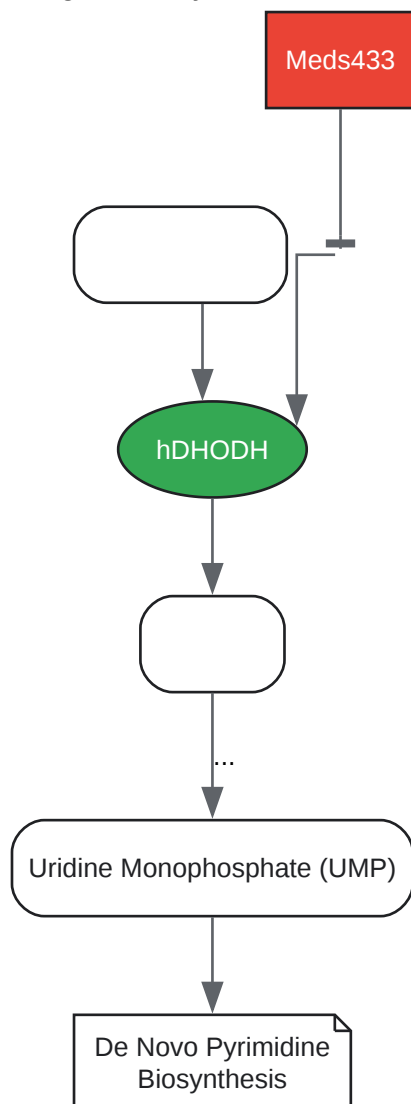
Table 1: Physicochemical Properties of **Meds433**

Property	Value	Reference
Chemical Formula	C ₂₀ H ₁₁ F ₄ N ₃ O ₂	[4][5]
Molecular Weight	401.31 g/mol	[4][5]
CAS Number	2241027-61-0	[4][5]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[4]
SMILES	<chem>O=C(C1=C2C=CC=CN2N=C1O)NC3=C(F)C(F)=C(C4=CC=CC=C4)C(F)=C3F</chem>	[4]

Mechanism of Action

Meds433 exerts its biological effects by inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH).[2][3] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By blocking this pathway, **Meds433** depletes the intracellular pool of pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and virus-infected cells.[2] The inhibitory effect of **Meds433** can be reversed by the addition of exogenous uridine or orotic acid, confirming its specific action on the pyrimidine biosynthesis pathway.[2][6]

Signaling Pathway of Meds433 Action

[Click to download full resolution via product page](#)Mechanism of **Meds433**: Inhibition of hDHODH.

Pharmacological Properties

Meds433 has demonstrated potent activity in various preclinical models, including cancer and viral infections. Its efficacy is attributed to its high inhibitory constant (IC₅₀) against hDHODH.

Table 2: Pharmacological Activity of **Meds433**

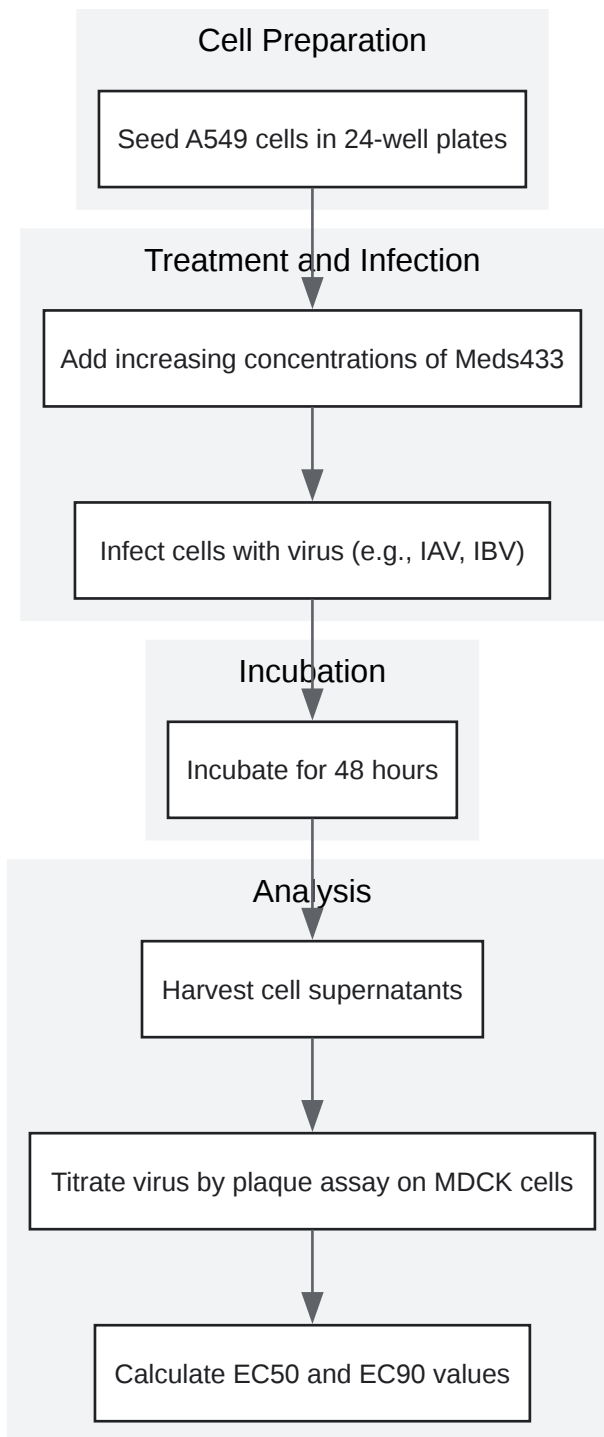
Assay	Cell Line	Value	Reference
hDHODH Inhibition (IC ₅₀)	-	1.2 nM	[2][3]
Anti-Influenza A Virus (IAV) (EC ₅₀)	A549	0.064 ± 0.01 µM	[2]
Anti-Influenza B Virus (IBV) (EC ₅₀)	A549	0.065 ± 0.005 µM	[2]
Anti-SARS-CoV-2 (EC ₅₀)	Vero E6	0.063 µM	[7]
Cytotoxicity (CC ₅₀)	A549	64.25 ± 3.12 µM	[2]
Cytotoxicity (CC ₅₀)	Calu-3	54.67 ± 3.86 µM	[2]
Cytotoxicity (CC ₅₀)	MDCK	> 100 µM	[2]
Anti-leukemic (Apoptosis, EC ₅₀)	THP1	~20.2 nM	[5]
Anti-leukemic (Differentiation, EC ₅₀)	THP1	32.8 nM	[5]

Experimental Protocols

Virus Yield Reduction Assay (VRA)

This assay is used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀) and 90% (EC₉₀).

Virus Yield Reduction Assay (VRA) Workflow

[Click to download full resolution via product page](#)

Workflow for the Virus Yield Reduction Assay.

Protocol:

- A549 cells are seeded in 24-well plates.
- After 24 hours, the cells are treated with increasing concentrations of **Meds433** for 1 hour prior to infection.
- Cells are then infected with the virus of interest (e.g., Influenza A or B virus).
- The cultures are maintained in a medium containing the respective concentrations of **Meds433**.
- After 48 hours of incubation, the cell supernatants are harvested.
- The viral titer in the supernatants is determined by a plaque assay on MDCK cells.
- The EC₅₀ and EC₉₀ values are calculated by comparing the viral yield in treated versus untreated control wells.[\[2\]](#)

Plaque Reduction Assay (PRA)

This assay is an alternative method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Protocol:

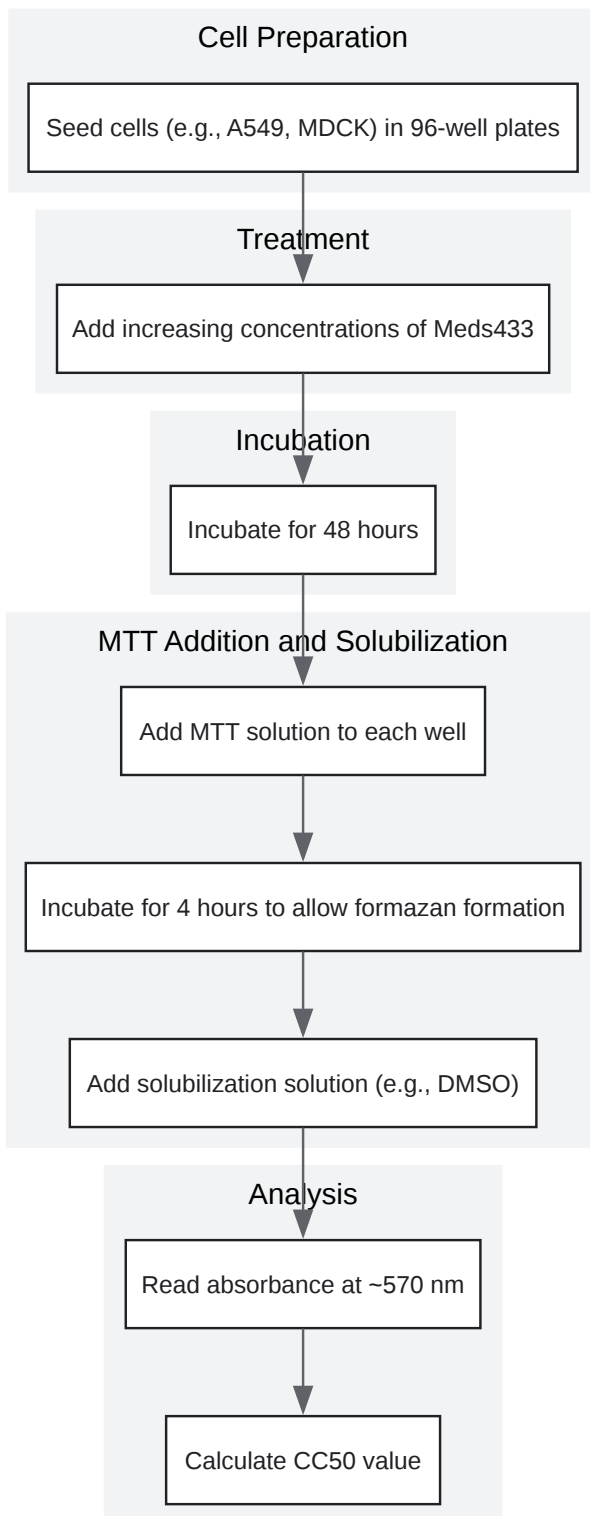
- MDCK cells are seeded in 24-well plates.
- After 24 hours, the cells are treated with increasing concentrations of **Meds433** for 1 hour prior to infection.
- Cells are then infected with a known amount of virus (e.g., 50 plaque-forming units per well).
- After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing the compound and a semi-solid substance (e.g., Avicel) to restrict viral spread.
- After 48 hours of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

- The number of plaques is counted, and the EC₅₀ and EC₉₀ values are calculated based on the reduction in plaque numbers in treated versus untreated wells.[\[2\]](#)

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cells and to determine the 50% cytotoxic concentration (CC₅₀).

MTT Cytotoxicity Assay Workflow

[Click to download full resolution via product page](#)

Workflow for the MTT Cytotoxicity Assay.

Protocol:

- Cells (e.g., A549, Calu-3, MDCK) are seeded in 96-well plates.
- After 24 hours, the cells are treated with increasing concentrations of **Meds433**.
- The plates are incubated for 48 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Synthesis

The synthesis of **Meds433** is based on the coupling of a 2-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid core with a tetrafluorobiphenyl amine derivative. The detailed synthetic route and optimization have been described by Sainas et al. in the Journal of Medicinal Chemistry.[8] The synthesis involves a multi-step process that has been optimized to improve the overall yield.[1]

Conclusion

Meds433 is a highly potent inhibitor of hDHODH with promising therapeutic potential in the treatment of cancer and viral infections. Its well-defined mechanism of action, coupled with its significant in vitro and in vivo efficacy, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of **Meds433** for researchers and drug development professionals interested in this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meds433: A Technical Guide to a Novel hDHODH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576010#the-chemical-structure-and-properties-of-meds433]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com